molecular formula C23H21NO2 B1158075 (R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite

(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite

Cat. No. B1158075
M. Wt: 343.4
InChI Key: YPRJGJFJMZOUSH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 073 is a potent cannabimimetic that has been identified as an adulterant in smoking mixtures. (R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite is a purified single enantiomer of a major metabolite of JWH 073, produced by human liver microsomes in vitro and detected, as a glucuronidated form, in urine. The biological actions of this metabolite are unknown.

Scientific Research Applications

Metabolic Alterations and Biomarker Identification

(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite is closely related to substances like γ-Hydroxybutyric acid (GHB), which is recognized for its significant role in the central nervous system as a neurotransmitter and neuromodulator. Recent research emphasizes the importance of metabolomics and metabolism studies in identifying potential biomarkers of exposure to substances like GHB. This is crucial due to the challenging distinction between endogenous and exogenous GHB, as well as its rapid metabolism. The findings suggest that metabolites in organic acids, amino acids, and polyamines in urine could effectively discriminate between GHB-ingested individuals and controls. These insights highlight the significance of metabolic alterations and the potential of metabolites as biomarkers, indicating a promising direction for future research in this domain (Jung, Kim, Seo, & Lee, 2021).

Drug Metabolizing Enzymes and Drug Interactions

Exogenous cannabinoids, which structurally and pharmacologically share similarities with compounds like (R)-(−)-JWH 073, show diverse effects on drug metabolizing enzymes, particularly cytochrome P-450 (CYP-450) enzymes. These enzymes significantly contribute to the metabolism of cannabinoids, including JWH-018, a close relative of JWH 073. The interactions of these substances with drug metabolizing enzymes are crucial for understanding their pharmacological profiles and potential drug interactions. This knowledge is particularly relevant in clinical care, where understanding the substrate, inhibitor, or inducer roles of such compounds can help mitigate adverse drug interactions and optimize therapeutic outcomes (Stout & Cimino, 2014).

Microbial Production and Environmental Implications

The microbial production of related compounds, such as poly-D-3-hydroxybutyrate from CO2, demonstrates the environmental potential of these substances. Studies have focused on the biotechnological aspects of producing poly-D-3-hydroxybutyric acid (P(3HB)) from H2, O2, and CO2 by autotrophic culture. This process, which involves the hydrogen-oxidizing bacterium Ralstonia eutropha, points towards a sustainable method of producing valuable compounds while utilizing CO2, thereby contributing to carbon recycling and environmental sustainability (Ishizaki, Tanaka, & Taga, 2001).

properties

Product Name

(R)-(−)-JWH 073 N-(3-hydroxybutyl) metabolite

Molecular Formula

C23H21NO2

Molecular Weight

343.4

InChI

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/t16-/m1/s1

InChI Key

YPRJGJFJMZOUSH-MRXNPFEDSA-N

SMILES

O=C(C1=CN(CCC(O)C)C2=C1C=CC=C2)C3=CC=CC4=CC=CC=C43

synonyms

(1-(3-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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